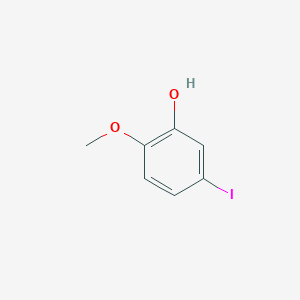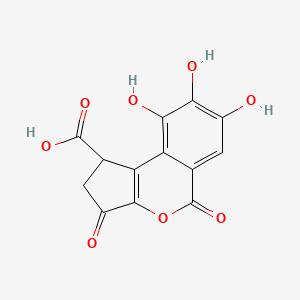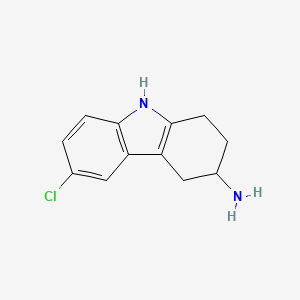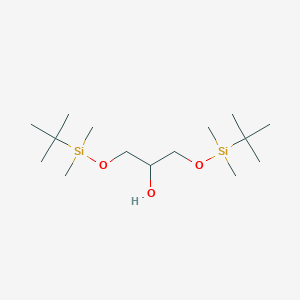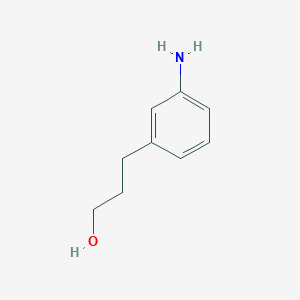
3-(3-氨基苯基)丙-1-醇
描述
3-(3-Aminophenyl)propan-1-ol is a chemical compound that serves as a building block in the synthesis of various pharmacologically active molecules. It contains an amino group attached to a phenyl ring and a hydroxyl group at the terminal end of a three-carbon aliphatic chain. This structure is versatile and can be modified to produce a range of substances with potential biological activities.
Synthesis Analysis
The synthesis of compounds related to 3-(3-Aminophenyl)propan-1-ol has been explored in the context of beta-adrenergic blocking agents. A series of 1-(aryloxy)-3-[[(amido)alkyl]amino]propan-2-ols, which are structurally related to 3-(3-Aminophenyl)propan-1-ol, have been synthesized. These compounds were created by introducing heterocyclic moieties either in the aryl or amidic groups. Some of these synthesized compounds exhibited greater potency than propranolol, a well-known beta-blocker, when tested intravenously in anesthetized rats. Furthermore, certain compounds demonstrated cardioselectivity in anesthetized cats, which is a desirable property for beta-blockers .
Molecular Structure Analysis
While the specific molecular structure analysis of 3-(3-Aminophenyl)propan-1-ol is not provided, related compounds such as 3-Amino-3-(4-fluorophenyl)propionic acid have been studied using ab initio and DFT methods. These studies included the analysis of zwitterionic monomer and dimer structures, focusing on intra- and intermolecular hydrogen bonds. The vibrational modes of these bonds were correlated with experimental IR spectra, providing insights into the stability and electronic properties of the molecules .
Chemical Reactions Analysis
The chemical reactivity of 3-(3-Aminophenyl)propan-1-ol itself is not directly discussed in the provided papers. However, the synthesis of related beta-blockers suggests that the amino group on the phenyl ring can participate in reactions to form amido linkages, while the hydroxyl group on the aliphatic chain can be involved in the formation of ethers . Additionally, the synthesis of poly(ether imine) dendrimers from a compound originating from 3-amino-propan-1-ol indicates that the primary amine and hydroxyl groups can be used to construct complex dendritic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(3-Aminophenyl)propan-1-ol are not explicitly detailed in the provided papers. However, the synthesis and biological evaluation of related poly(ether imine) dendrimers based on 3-amino-propan-1-ol suggest that these dendrimers are water-soluble and non-toxic, which could imply similar solubility and biocompatibility properties for 3-(3-Aminophenyl)propan-1-ol. The dendrimers were synthesized using a trifunctional monomer and could be functionalized with various terminal groups, demonstrating the versatility of the core structure .
科学研究应用
荧光生物标记物的开发
Pelizaro 等人 (2019) 探索了使用由包括 3-(3-氨基苯基)丙-1-醇衍生物在内的化合物合成的三唑苯胺来开发荧光生物标记物。这些生物标记物在生物柴油质量控制中具有潜在应用,并且在各种生物模型中显示出低急性毒性,表明它们在环境暴露场景中安全使用 (Pelizaro 等人,2019)。
缓蚀
Gao、Liang 和 Wang (2007) 合成了叔胺,包括 1,3-二氨基丙-2-醇系列中的叔胺,这些叔胺对碳钢腐蚀表现出显着的抑制作用。这些化合物通过在金属表面形成保护层作为阳极抑制剂 (Gao、Liang 和 Wang,2007)。
β-受体阻滞剂中的心脏选择性
Rzeszotarski 等人 (1979) 合成了并分析了一系列化合物,包括与 3-(3-氨基苯基)丙-1-醇相关的 1-[(4-羟苯乙基)氨基]-3-(芳氧基)丙-2-醇,以了解它们对 β-肾上腺素能受体的亲和力。这些化合物显示出显着的心脏选择性,这对 β-受体阻滞剂的开发很重要 (Rzeszotarski 等人,1979)。
(S)-达泊西汀的合成
Torre、Gotor‐Fernández 和 Gotor (2006) 研究了 3-氨基-3-苯基丙-1-醇衍生物的酶促拆分,以生产有价值的中间体,如 (S)-达泊西汀。这展示了该化合物在不对称合成和药物应用中的作用 (Torre、Gotor‐Fernández 和 Gotor,2006)。
催化和转化研究
Bernas 等人 (2015) 研究了 1-(2-氨基苯基)丙-2-醇(一种相关化合物)在各种催化剂下的转化,证明了其在化学合成和转化过程中的潜力 (Bernas 等人,2015)。
抗菌和抗自由基活性
Čižmáriková 等人 (2020) 合成了一系列化合物,包括 3-(3-氨基苯基)丙-1-醇的衍生物,并评估了它们的抗菌和抗氧化活性,突出了它们在生物和药物研究中的潜力 (Čižmáriková 等人,2020)。
多胺合成
Cassimjee、Marin 和 Berglund (2012) 展示了从 3-氨基丙-1-醇合成多胺,展示了其在合成用于药物和基因传递的多功能多阳离子化合物中的应用 (Cassimjee、Marin 和 Berglund,2012)。
安全和危害
When handling 3-(3-Aminophenyl)propan-1-ol, it is advised to avoid breathing mist, gas or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended .
Relevant Papers The title compound, C10H15NO, is an amino alcohol with the hydroxy group residing on the terminal carbon atom . Apart from the hydroxy group and the phenyl ring, all non-hydrogen atoms are almost coplanar . More research is needed to fully understand the properties and potential applications of this compound.
属性
IUPAC Name |
3-(3-aminophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7,11H,2,4,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUAFFKNTIUOFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435567 | |
| Record name | 3-(3-aminophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Aminophenyl)propan-1-ol | |
CAS RN |
52273-78-6 | |
| Record name | 3-(3-aminophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




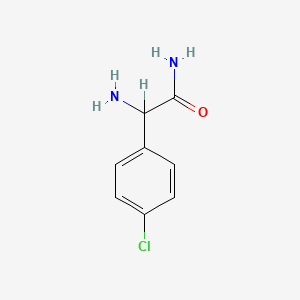

![Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1278166.png)
